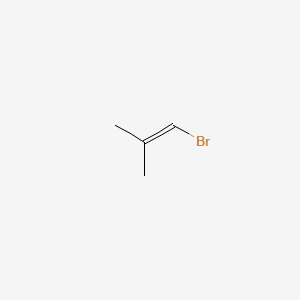1-Bromo-2-methyl-1-propene
CAS No.: 3017-69-4
Cat. No.: VC1965868
Molecular Formula: C4H7B
Molecular Weight: 135 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3017-69-4 |
|---|---|
| Molecular Formula | C4H7B |
| Molecular Weight | 135 g/mol |
| IUPAC Name | 1-bromo-2-methylprop-1-ene |
| Standard InChI | InChI=1S/C4H7Br/c1-4(2)3-5/h3H,1-2H3 |
| Standard InChI Key | DEFNUDNHTUZJAL-UHFFFAOYSA-N |
| SMILES | CC(=CBr)C |
| Canonical SMILES | CC(=CBr)C |
Introduction
1-Bromo-2-methyl-1-propene (CAS 3017-69-4) is a brominated alkene with the molecular formula C₄H₇Br, serving as a versatile intermediate in organic synthesis and industrial applications. Its structure consists of a vinyl bromine group adjacent to a methyl-substituted carbon, enabling diverse reactivity patterns. Below is a comprehensive analysis of its properties, synthesis, reactivity, and applications, supported by data from peer-reviewed sources and industrial databases.
Synthesis and Production Methods
Laboratory Synthesis
1-Bromo-2-methyl-1-propene is synthesized via bromination of 2-methylpropene (isobutene) using bromine (Br₂) in carbon tetrachloride (CCl₄) at room temperature. The reaction follows an anti-Markovnikov addition mechanism:
Reaction:
C₄H₇CH₂ + Br₂ → C₄H₇Br + HBr
Conditions:
Industrial Production
Continuous flow processes enhance efficiency and purity:
| Parameter | Industrial Setting |
|---|---|
| Reactant Ratio | 1:1 (isobutene:Br₂) |
| Catalyst | None (radical-initiated) |
| By-Product Minimization | Distillation post-reaction |
Reactivity and Mechanisms
Nucleophilic Substitution
The bromine atom undergoes SN2 displacement with nucleophiles (e.g., OH⁻, RO⁻):
General Reaction:
C₄H₇Br + Nu⁻ → C₄H₇Nu + Br⁻
Key Reagents/Conditions:
-
Amines: NH₃ or primary/secondary amines in polar aprotic solvents
Example Product:
Reaction with NaOH yields 2-methyl-1-propenol.
Elimination Reactions
Dehydrohalogenation forms 2-methylpropene under basic conditions:
Reaction:
C₄H₇Br + Base → C₄H₆ + HBr
Optimal Conditions:
Thermodynamic Data:
ΔrH° = +75.3 kJ/mol (gas-phase elimination)
Applications in Organic Synthesis
Pharmaceutical and Agrochemical Intermediates
1-Bromo-2-methyl-1-propene serves as a precursor for:
-
Esters of 2,4-Dienoic Acids: Palladium-catalyzed coupling with methyl acrylate yields functionalized dienes .
-
A2-E Pigment Synthesis: Used in total synthesis pathways for ocular age-related pigments .
-
3-Nor-Geraniol Derivatives: Synthesis of modified terpenoids via Grignard reactions .
Polymer and Material Science
-
Monomer for Specialty Polymers: Copolymerization with olefins to create UV-resistant coatings .
-
Resin Precursors: Reacts with epoxides or anhydrides to form cross-linked resins.
| Hazard | Mitigation Strategy |
|---|---|
| Acute Irritation | PPE (gloves, goggles) |
| Chronic Toxicity | Ventilation systems |
| Fire Risk | Store below 46°C |
Storage Recommendations:
Research Findings and Case Studies
Palladium-Catalyzed Cross-Coupling
A zinc-mediated radical addition method enables fluorinated amine synthesis:
Reaction Conditions:
-
Catalyst: Pd₂(dba)₃ (2.6 mol%) + SPhos (5.2 mol%)
-
Reagents: Zn dust (3 equiv), 1-Bromo-2-methyl-1-propene (1.5 equiv)
Outcome: High regioselectivity for fluorinated amines.
Thermal Decomposition Analysis
GC-MS and DSC studies reveal:
Comparative Analysis with Structural Analogues
| Compound | Structure | Reactivity Differences |
|---|---|---|
| 2-Bromo-2-methylpropane | Br on tertiary carbon | Slower SN2 due to steric hindrance |
| 1-Bromo-2-methylpropane | Br on primary carbon | Faster elimination |
| 2-Methyl-1-propenyl bromide | Double bond position | Enhanced allylic bromide reactivity |
1-Bromo-2-methyl-1-propene’s vinyl bromide group facilitates both substitution and elimination, distinguishing it from alkyl bromides .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume